molecular formula C15H15N5O4 B12034762 1,3-dimethyl-7-(4-methylbenzyl)-8-nitro-3,7-dihydro-1H-purine-2,6-dione CAS No. 477333-80-5

1,3-dimethyl-7-(4-methylbenzyl)-8-nitro-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12034762
CAS No.: 477333-80-5
M. Wt: 329.31 g/mol
InChI Key: FRQROSSAPPJVJI-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(4-methylbenzyl)-8-nitro-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-nitro-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the nitro group and the 4-methylbenzyl group. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(4-methylbenzyl)-8-nitro-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Various substitution reactions can occur at the purine core or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups to the purine core or benzyl group.

Scientific Research Applications

1,3-dimethyl-7-(4-methylbenzyl)-8-nitro-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(4-methylbenzyl)-8-nitro-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The nitro group and the purine core play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-7-(4-methylbenzyl)-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1,3-dimethyl-7-(4-methylbenzyl)-8-(3-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1,3-dimethyl-7-(4-methylbenzyl)-8-nitro-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

477333-80-5

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-nitropurine-2,6-dione

InChI

InChI=1S/C15H15N5O4/c1-9-4-6-10(7-5-9)8-19-11-12(16-14(19)20(23)24)17(2)15(22)18(3)13(11)21/h4-7H,8H2,1-3H3

InChI Key

FRQROSSAPPJVJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2[N+](=O)[O-])N(C(=O)N(C3=O)C)C

Origin of Product

United States

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